molecular formula C15H13Cl3N2O3S B3282408 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide CAS No. 749902-82-7

3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide

Cat. No.: B3282408
CAS No.: 749902-82-7
M. Wt: 407.7 g/mol
InChI Key: YKOYXROLCRIRMI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-chloro-N-[3-chloro-4-[(4-chlorophenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O3S/c16-8-7-15(21)19-12-5-6-14(13(18)9-12)24(22,23)20-11-3-1-10(17)2-4-11/h1-6,9,20H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOYXROLCRIRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)CCCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-aminobenzenesulfonamide with 4-chlorobenzoyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-chloropropanoyl chloride to yield the final compound . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, potentially inhibiting their activity. This binding is facilitated by the presence of multiple chlorine atoms and the sulfonyl group, which enhance its affinity for certain biological molecules . The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Molecular Formula Substituents Key Features
Target Compound () C₁₅H₁₃Cl₃N₂O₃S 3-Cl (propanamide), 3-Cl, 4-(4-ClC₆H₄-NHSO₂) (phenyl) High chlorination, sulfonamide linkage, rigid aromatic system
3-Chloro-N-(4-sulfamoylphenyl)propanamide () C₉H₁₀ClN₂O₃S 3-Cl (propanamide), 4-SO₂NH₂ (phenyl) Sulfamoyl group (SO₂NH₂) enhances hydrogen bonding capacity
3-Chloro-N-(4-methoxyphenyl)propanamide () C₁₀H₁₁ClNO₂ 3-Cl (propanamide), 4-OCH₃ (phenyl) Methoxy group increases solubility, reduces steric hindrance
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide () C₁₂H₁₂ClN₃O₃S₂ 3-Cl (propanamide), 4-SO₂NH-(5-methyl-thiadiazole) (phenyl) Thiadiazole introduces heterocyclic basicity and π-stacking potential
3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide () C₁₁H₁₅ClN₂O₃S 3-Cl (propanamide), -CH₂CH₂- spacer, 4-SO₂NH₂ (phenyl) Ethyl spacer increases flexibility, altering binding kinetics
Chlorination Patterns
  • Analog (): No chlorination on the phenyl ring; methoxy group improves hydrophilicity.
Sulfonamide Variations
  • Target Compound : Sulfonamide bridges two chlorinated aromatic systems, enhancing π-π stacking and hydrogen bonding (N–H···O) ().
  • Analog () : Sulfamoyl (SO₂NH₂) group enables stronger hydrogen bonds with biological targets like enzymes.
  • Analog () : Thiadiazole-substituted sulfonamide introduces nitrogen-rich heterocycles, often linked to kinase inhibition (e.g., carbonic anhydrase inhibitors).

Crystallographic and Hydrogen Bonding Analysis

  • Target Compound : Likely forms intermolecular N–H···O and C–H···O bonds, similar to 3-Chloro-N-(4-sulfamoylphenyl)propanamide, which exhibits C₁₁(4) chain motifs ().
  • 3-Chloro-N-(4-methoxyphenyl)propanamide : Methoxy oxygen participates in C–H···O interactions, creating a helical chain along the crystallographic axis ().

Biological Activity

3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide, a compound with the molecular formula C15H13Cl3N2O3SC_{15}H_{13}Cl_{3}N_{2}O_{3}S, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine Substituents : Two chlorine atoms enhance its reactivity and biological potency.
  • Sulfonamide Group : Known for its antibacterial properties.
  • Aromatic Rings : Contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Activity (MIC µg/mL)
Salmonella typhi32
Bacillus subtilis16
Escherichia coli64

The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other tested strains .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated for its potential to induce apoptosis in cancer cell lines.

  • Case Study : A study involving human cancer cell lines reported an IC50 value of approximately 49.85 µM, indicating significant growth inhibition .
Cell Line IC50 (µM)
A549 (lung cancer)49.85
MCF7 (breast cancer)45.30

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

  • Findings : The compound showed strong inhibitory activity against AChE, with an IC50 value of 12 µM, indicating its potential use in treating conditions like Alzheimer's disease .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The sulfonamide group enhances binding to bacterial enzymes.
  • Cellular Uptake : The lipophilic nature of the aromatic rings facilitates cellular penetration.
  • Induction of Apoptosis : The compound's structure may trigger apoptotic pathways in cancer cells.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide, and how are reaction conditions optimized? A:

  • Synthetic Steps :
    • Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with 3-chloro-4-nitroaniline under basic conditions (e.g., NaOH) to introduce the sulfamoyl group.
    • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation or Sn/HCl .
    • Amide Coupling : React the resulting amine with 3-chloropropanoyl chloride in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions .
  • Optimization :
    • Catalysts : Use triethylamine to scavenge HCl and improve yield.
    • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound? A:

  • Spectroscopy :
    • 1H/13C NMR : Key peaks include δ 7.92 ppm (aromatic protons adjacent to sulfonamide) and δ 170 ppm (amide carbonyl) .
    • FTIR : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) confirm functional groups .
  • Crystallography :
    • X-ray Diffraction : Reveals dihedral angles (e.g., 77.1° between aromatic rings) and hydrogen-bonding networks (N–H···O, C–H···O) stabilizing the crystal lattice .

Advanced Crystallographic Analysis

Q: How do intermolecular interactions influence the compound’s solid-state packing, and what computational tools validate these findings? A:

  • Intermolecular Forces :
    • Classical N–H···O hydrogen bonds (2.8–3.0 Å) and weaker C–H···O contacts form 1D chains along the crystallographic a-axis .
    • Graph-set analysis (e.g., C11(4) motifs) quantifies hydrogen-bonding patterns .
  • Computational Validation :
    • Density Functional Theory (DFT) : Calculates bond lengths (e.g., C=O: 1.2326 Å) and verifies resonance effects in the amide group .
    • Hirshfeld Surface Analysis : Maps van der Waals interactions and π-stacking distances (e.g., 4.8 Å intercentroid separation) .

Mechanistic Insights into Sulfonamide Reactivity

Q: How does the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions? A:

  • Activation Effects : The electron-withdrawing sulfonamide group increases electrophilicity at the 3-chloro position, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols) .
  • Kinetic Studies :
    • Monitor reaction progress via HPLC under varying pH (optimal range: 7–9) and temperature (25–40°C).
    • Activation energy (Ea) calculated using Arrhenius plots reveals steric hindrance from the 4-chlorophenyl group slows substitution .

Pharmacological Target Identification

Q: What methodologies are used to evaluate this compound’s potential as a COX-2 or carbonic anhydrase inhibitor? A:

  • Enzyme Assays :
    • COX-2 Inhibition : Measure IC50 via ELISA using prostaglandin E2 (PGE2) production in LPS-stimulated macrophages .
    • Carbonic Anhydrase (CA) Inhibition : Stopped-flow spectroscopy quantifies esterase activity reduction using 4-nitrophenyl acetate as substrate .
  • Docking Studies :
    • AutoDock Vina : Simulates binding to CA II (PDB: 3KS3) and COX-2 (PDB: 5KIR), highlighting key interactions (e.g., sulfonamide oxygen with Zn²+ in CA) .

Addressing Data Contradictions in Biological Activity

Q: How to resolve discrepancies between in vitro and in vivo efficacy studies for this compound? A:

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid Phase I oxidation of the 3-chloro group as a cause of reduced in vivo activity .
  • Formulation Adjustments :
    • Lipid Nanoparticles : Encapsulate the compound to improve bioavailability (tested via Caco-2 permeability assays) .
    • Prodrug Design : Introduce a hydrolyzable ester at the amide group to enhance solubility .

Computational Modeling of Electronic Properties

Q: How can DFT calculations predict the compound’s reactivity in radical-mediated degradation pathways? A:

  • Methodology :
    • Geometry Optimization : B3LYP/6-31G(d) basis set minimizes energy and calculates frontier molecular orbitals (HOMO/LUMO) .
    • Radical Stability : Spin density maps show delocalization across the chlorinated phenyl rings, suggesting susceptibility to hydroxyl radical attack .
  • Validation :
    • Compare computed bond dissociation energies (BDEs) with experimental ESR data to confirm degradation hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide

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